molecular formula C19H17F2N3O5 B10820234 Cabotegravir-d5

Cabotegravir-d5

Cat. No. B10820234
M. Wt: 410.4 g/mol
InChI Key: WCWSTNLSLKSJPK-PXRIRJDNSA-N
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Description

Cabotegravir-d5 (also known as GSK-1265744-d5) is a deuterium-labeled derivative of Cabotegravir. Cabotegravir itself is an effective HIV-1 integrase inhibitor used in the treatment of HIV/AIDS. It is available in tablet form and as an intramuscular injection, as well as in an injectable combination with rilpivirine under the brand name Cabenuva .

Preparation Methods

The synthetic route for Cabotegravir-d5 involves incorporating deuterium atoms into the Cabotegravir molecule. While specific reaction conditions are proprietary, the deuterium labeling process enhances the compound’s pharmacokinetic and metabolic profiles. Industrial production methods likely involve large-scale synthesis and purification to obtain the labeled compound.

Chemical Reactions Analysis

Cabotegravir-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain confidential due to commercial considerations. Major products formed during these transformations would be deuterium-labeled derivatives of Cabotegravir.

Scientific Research Applications

Cabotegravir-d5 finds applications across multiple scientific domains:

    HIV/AIDS Research: As an integrase inhibitor, this compound contributes to understanding HIV replication and drug resistance mechanisms.

    Medicine: Its long-acting intramuscular formulation (Cabenuva) provides an alternative treatment option for HIV patients.

    Chemistry: Researchers study its reactivity and stability, especially considering the deuterium label.

    Industry: Pharmaceutical companies explore its potential for extended-release formulations.

Mechanism of Action

Cabotegravir-d5 inhibits HIV integrase, preventing viral DNA integration into the host genome. By disrupting this step, it impedes viral replication. The molecular targets include the integrase enzyme itself, and the pathway involves blocking viral DNA integration.

Comparison with Similar Compounds

Cabotegravir-d5’s uniqueness lies in its deuterium labeling, which affects its pharmacokinetics. Similar compounds include other integrase inhibitors like dolutegravir and elvitegravir.

properties

Molecular Formula

C19H17F2N3O5

Molecular Weight

410.4 g/mol

IUPAC Name

(3R,6S)-5,5-dideuterio-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide

InChI

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1/i1D3,8D2

InChI Key

WCWSTNLSLKSJPK-PXRIRJDNSA-N

Isomeric SMILES

[2H]C1([C@@H](N2[C@H](O1)CN3C=C(C(=O)C(=C3C2=O)O)C(=O)NCC4=C(C=C(C=C4)F)F)C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Origin of Product

United States

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